
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
描述
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a chemical compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, and a 4-nitrobenzyl group at position 5. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
The synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-diaminopyrimidine and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using potassium carbonate (K2CO3) as a base.
Procedure: The 2,4-diaminopyrimidine is dissolved in the solvent, and the base is added to the solution. The 4-nitrobenzyl bromide is then added dropwise, and the reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.
化学反应分析
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids in the presence of a palladium catalyst.
科学研究应用
Antimicrobial Activity
One of the primary applications of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine is its use as an antimicrobial agent. Research indicates that compounds within the 2,4-diaminopyrimidine class can enhance the antibacterial efficacy of sulfonamides and trimethoprim. These compounds have shown effectiveness against various bacterial infections, including those caused by Staphylococcus aureus and Neisseria gonorrhoeae.
Case Study: Antibacterial Efficacy
A study highlighted the effectiveness of this compound against gram-positive and gram-negative bacteria. The compound was administered at doses ranging from 0.1 mg/kg to 30 mg/kg, demonstrating significant antibacterial activity in vitro and in vivo against a range of pathogens .
Pathogen | Minimum Inhibitory Concentration (MIC) | Administration Route |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Oral |
Neisseria gonorrhoeae | 1.0 µg/mL | Parenteral |
Escherichia coli | 2.0 µg/mL | Topical |
Antimalarial Properties
Recent studies have also explored the antimalarial potential of this compound. The compound has been evaluated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Case Study: Inhibition of Plasmodium falciparum
In a screening study involving various derivatives of 2,4-diamino-pyrimidines, certain modifications led to enhanced potency against P. falciparum. For instance, one derivative exhibited an IC50 value of 0.22 µM with a selectivity index (SI) of 55, indicating its potential for therapeutic use against malaria .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.22 | 55 |
Modified Indole Derivative | 0.090 | 54 |
Cancer Therapy
The indole-substituted derivatives of 2,4-diamino-pyrimidines have shown promising cytotoxicity against various cancer cell lines. These compounds are being investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.
Case Study: Cytotoxicity Against Cancer Cells
A series of indole-substituted derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated that some compounds had IC50 values significantly lower than those of conventional chemotherapeutics like methotrexate .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Indole Derivative A | HeLa | 0.64 |
Indole Derivative B | MCF-7 | 1.00 |
作用机制
The mechanism of action of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine involves its interaction with specific molecular targets:
相似化合物的比较
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine can be compared with other similar compounds:
生物活性
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups that enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.
- Amino groups : Positioned at the 2 and 4 positions of the pyrimidine ring, contributing to its reactivity and interaction with biomolecules.
- Nitrobenzyl group : Attached at the 5 position, which may influence its biological activity through electron-withdrawing effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. For instance:
- Mechanism of Action : It is believed to inhibit specific kinases involved in cell proliferation, leading to apoptosis in cancer cells. This is particularly evident in studies where it was shown to induce G2/M cell cycle arrest in various cancer cell lines .
- Case Studies : In vitro studies have shown that the compound effectively reduces cell viability in cancer cell lines such as HCT116 and U937, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Activity Against Pathogens : Preliminary studies suggest that it exhibits activity against a range of bacterial and fungal pathogens. The presence of the nitro group is hypothesized to play a crucial role in its antimicrobial efficacy .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other similar compounds:
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | HCT116: ~10 µM | Moderate | Kinase inhibition; apoptosis induction |
Compound A (e.g., Streptomycin) | Not applicable | High | Inhibition of bacterial protein synthesis |
Compound B (e.g., Isoniazid) | Not applicable | Moderate | Disruption of mycobacterial cell wall |
Research Findings and Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on HCT116 cells revealed that treatment led to significant downregulation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest and subsequent apoptosis .
- Antimicrobial Testing : In vitro assays against various bacterial strains indicated that the compound displayed effective inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Mechanistic Insights : Further mechanistic studies have indicated that the compound may act as a free radical scavenger, which could contribute to its cytotoxic effects against cancer cells by modulating oxidative stress pathways .
常见问题
Basic Research Questions
Q. What are the primary research applications of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in antifungal studies?
This compound is primarily studied as a dihydrofolate reductase (DHFR) inhibitor targeting fungal pathogens like Candida albicans and Candida glabrata. Its structural analogs (e.g., methylated biphenyl derivatives) exhibit nanomolar-level enzyme inhibition (IC₅₀ values as low as 17 nM) and antifungal activity in whole-cell assays (MIC ~23 µg/mL). Key applications include:
- Enzyme inhibition studies : Evaluating competitive binding to fungal DHFR via NADPH consumption assays .
- Antifungal optimization : Correlating substituent hydrophobicity (e.g., propargyl, C6-pyrimidine, and biphenyl groups) with activity .
- Selectivity screening : Comparing inhibitory potency against fungal vs. human DHFR using cytotoxicity assays (e.g., Alamar Blue reduction in human cell lines) .
Q. How do structural modifications at the propargyl, C6-pyrimidine, and biphenyl positions influence DHFR inhibitory potency?
- Propargyl position : Increased hydrophobicity (e.g., methyl or ethyl groups) enhances van der Waals interactions with residues like Ile 62, Leu 69, and Phe 36 in the hydrophobic pocket, improving docking scores by ~20% .
- C6-pyrimidine : Longer alkyl chains (e.g., methyl → ethyl) boost activity 5–10×, but excessive bulk may induce steric clashes in the compact C6 pocket (modeled at 5–6 Å) .
- Biphenyl systems : Para-substituted biphenyl groups (scaffold D) maximize hydrophobic contacts in the largest binding pocket (10–11 Å), increasing potency by ~50% compared to ortho or meta derivatives .
Q. What experimental assays are used to validate DHFR inhibition and antifungal activity?
- Enzyme inhibition : IC₅₀ determination via NADPH consumption rate (ΔA₃₄₀ nm) under saturating substrate (100 µM dihydrofolate) and cofactor (100 µM NADPH) conditions, repeated in triplicate .
- Antifungal activity : MIC determination using C. albicans cultures (1×10⁵ cells/mL) in 96-well plates with Alamar Blue dye reduction as a viability endpoint .
- Selectivity : Parallel cytotoxicity assays in human cell lines (e.g., IC₅₀ estimation via fluorescence intensity changes post 4-hour compound exposure) .
Q. How does this compound compare to trimethoprim in targeting fungal DHFR?
Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) shares the diaminopyrimidine core but differs in substituent chemistry. While trimethoprim is selective for bacterial DHFR, the nitrobenzyl derivatives here exploit larger fungal DHFR hydrophobic pockets (e.g., Candida species) for enhanced selectivity (30–100× over human DHFR) . Computational models suggest that the nitro group’s electron-withdrawing properties optimize π-stacking with Phe 36 and Ile 62 residues absent in bacterial homologs .
Q. What structural features define this compound as a drug-like lead?
Key parameters include:
- Molecular weight : 284–442 Da (ideal for cellular permeability).
- clogD : 1.7–4.8 (balances solubility and membrane penetration).
- Hydrogen bond donors/acceptors : ≤5 each (Lipinski’s Rule of Five compliance) .
- Rotatable bonds : Limited (<10) to reduce entropic penalties during binding .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and whole-cell antifungal activity?
Discrepancies arise when potent enzyme inhibitors (e.g., ortho-biphenyl derivatives) show poor antifungal activity due to:
- Cellular permeability : Use Caco-2 monolayer assays or logP measurements to optimize hydrophobicity .
- Protein binding : Evaluate serum albumin binding via equilibrium dialysis .
- Efflux pumps : Test activity in strains overexpressing ABC transporters (e.g., C. albicans CDR1/2) .
Methodological approach: Prioritize compounds with IC₅₀ < 50 nM and MIC < 25 µg/mL, then assess pharmacokinetic parameters .
Q. What computational strategies are effective for modeling binding interactions between this compound and fungal DHFR enzymes?
- Molecular docking : Use Surflex-Dock with flexible active-site residues (e.g., Glu 32 for conserved H-bonding) and protonated diaminopyrimidine cores .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (30,000 fs trajectories) with AMBER99 parameters to assess stability of hydrophobic contacts (e.g., Ile 62, Phe 36) .
- SAR validation : Correlate docking scores (e.g., hydrophobic/polar interaction energy) with experimental IC₅₀ values (R² > 0.7 indicates predictive accuracy) .
Q. How can dual inhibitors targeting multiple fungal DHFR isoforms (e.g., C. albicans and C. glabrata) be designed?
Leverage structural homology in the folate-binding pocket:
- Conserved residues : Align sequences for shared hydrophobic residues (e.g., Leu 69, Phe 66) to design broad-spectrum inhibitors .
- Species-specific selectivity : Introduce substituents that exploit size differences (e.g., C. glabrata’s narrower biphenyl pocket requires shorter alkyl chains) .
Example: Methyl-biphenyl propargyl derivatives show 30× selectivity for Candida species over human DHFR .
Q. What structural optimizations address the trade-off between potency and solubility?
- Propargyl modifications : Replace nitro groups with polar but non-ionizable substituents (e.g., trifluoromethyl) to maintain hydrophobicity while improving solubility .
- C6-pyrimidine : Introduce hydroxyl or methoxy groups to enhance aqueous solubility without steric clashes .
- Salt formation : Synthesize lactate salts (e.g., trimethoprim lactate) to improve bioavailability .
Q. How do methylated biphenyl derivatives achieve enantiomer-independent inhibition?
Studies show R-20 and S-20 enantiomers exhibit identical IC₅₀ values against C. albicans DHFR due to:
- Pocket flexibility : The active site accommodates methyl groups in any configuration via adaptive van der Waals interactions .
- Symmetrical hydrophobicity : Both enantiomers maintain optimal contact with Ile 112 and Thr 58 residues .
Experimental validation: Enzyme inhibition assays with purified enantiomers and X-ray crystallography of inhibitor complexes .
属性
IUPAC Name |
5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(4-2-7)16(17)18/h1-4,6H,5H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZLSGCCJQCUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566742 | |
Record name | 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69945-52-4 | |
Record name | 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。